molecular formula C24H22N2O4 B1260926 4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid

4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid

Cat. No. B1260926
M. Wt: 402.4 g/mol
InChI Key: PSXQURRBXDSABO-UHFFFAOYSA-N
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Description

4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid, also known as 4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid, is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

4-[2-cyano-5-(pyridin-3-ylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid

InChI

InChI=1S/C24H22N2O4/c1-17-5-2-3-7-21(17)22(10-11-24(27)28)30-23-13-20(9-8-19(23)14-25)29-16-18-6-4-12-26-15-18/h2-9,12-13,15,22H,10-11,16H2,1H3,(H,27,28)

InChI Key

PSXQURRBXDSABO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CCC(=O)O)OC2=C(C=CC(=C2)OCC3=CN=CC=C3)C#N

synonyms

4-(2-cyano-5-(3-pyridylmethoxy)phenoxy)-4-(2-methylphenyl)butanoic acid
4-CNPyrMeO-PhOMePhe4COOH

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of sodium 4-hydroxy-4-(2-methyl-phenyl)butanoate, thought to be the (R)-enantiomer, (3 g) and sodium hydride (1.5 g; 60% w/v dispersion in mineral oil; 37.5 mmol) in tetrahydrofuran (50 mL) is stirred at ambient temperature for 1 hour under an atmosphere of argon and is then warmed to 55° C. It is then treated with 2-fluoro-4-(3-pyridyl-methoxy)benzonitrile (3 g), in one portion, and stirring is continued at 55° C. for 15 hours. The reaction mixture is then cooled, concentrated in vacuo, and diluted with water (100 mL). The pH of the mixture is adjusted to 5 by treatment with concentrated hydrochloric acid and is then extracted with ethyl acetate (4×100 mL). The combined extracts are dried over magnesium sulphate and concentrated in vacuo, to give an oily residue. This residue is recrystallized from isopropyl ether to give 4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid, thought to be the (R)-enantiomer, (1.5 g) in the form of a white solid, m.p. 130-134° C. Chiral HPLC assay showed a 98% enantiomeric excess. [Elemental analysis:- C,71.12; H,5.49;N,6.62%; Calculated:- C,71.64; H,5.47;N, 6.97%].
Name
sodium 4-hydroxy-4-(2-methyl-phenyl)butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

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